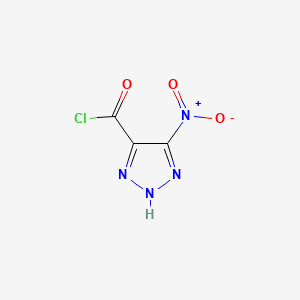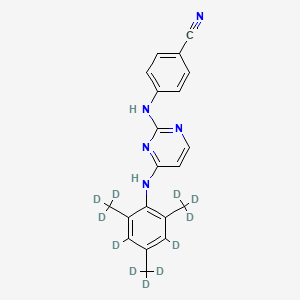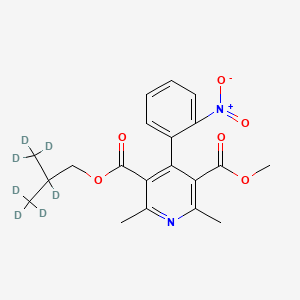
2-Toluidine-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Toluidine-13C6, also known as 2-methylaniline-13C6, is a stable isotope-labeled compound. It is a derivative of 2-Toluidine, where six carbon atoms are replaced by carbon-13 isotopes. This isotopic labeling makes it particularly useful in analytical techniques such as mass spectrometry .
Vorbereitungsmethoden
2-Toluidine-13C6 is typically synthesized through carbon isotope labeling using synthetic chemistry techniques. A common method involves using 13C labeled starting materials to react with corresponding chemical reagents to obtain the desired labeled compound . The specific reaction conditions and reagents can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Toluidine-13C6 undergoes various chemical reactions similar to its unlabeled counterpart, 2-Toluidine. These reactions include:
Oxidation: this compound can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
2-Toluidine-13C6 has a wide range of applications in scientific research, including:
Chemistry: It is used as a marker for studying reaction mechanisms, distribution behavior, and metabolic pathways.
Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is employed in the production of dyes and as a reference standard in analytical testing.
Wirkmechanismus
The mechanism of action of 2-Toluidine-13C6 involves its interaction with molecular targets and pathways similar to those of 2-Toluidine. The primary metabolism occurs in the endoplasmic reticulum, where it enhances the microsomal activity of enzymes such as aryl hydrocarbon hydroxylase, NADPH-cytochrome c reductase, and cytochrome P-450 . These interactions facilitate the compound’s transformation and metabolic processes in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Toluidine-13C6 is similar to other toluidine isomers, such as:
Eigenschaften
CAS-Nummer |
1329837-29-7 |
|---|---|
Molekularformel |
C7H9N |
Molekulargewicht |
113.11 |
IUPAC-Name |
2-methylaniline |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChI-Schlüssel |
RNVCVTLRINQCPJ-WBJZHHNVSA-N |
SMILES |
CC1=CC=CC=C1N |
Synonyme |
o-Toluidine-13C; 1-Amino-2-methylbenzene-13C; 2-Amino-1-methylbenzene-13C; 2-Aminotoluene-13C; 2-Methyl-1-aminobenzene-13C; 2-Methylaniline-13C; 2-Methylbenzenamine-13C; 2-Methylphenylamine-13C; 2-Tolylamine-13C; NSC 15348-13C; o-Aminotoluene-13C; o- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


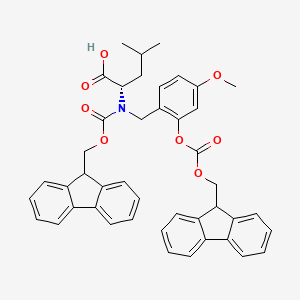
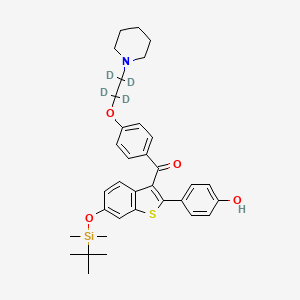
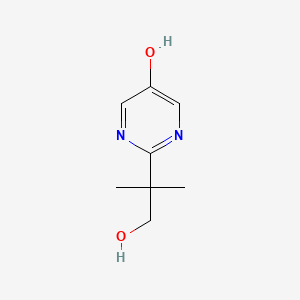
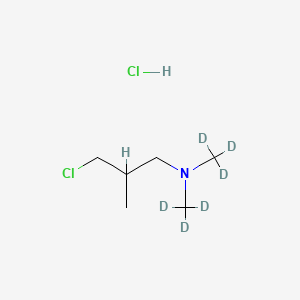
![4-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B588865.png)
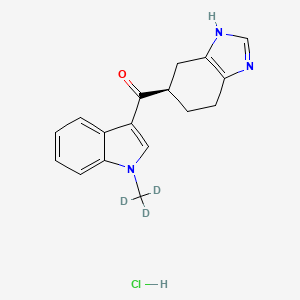
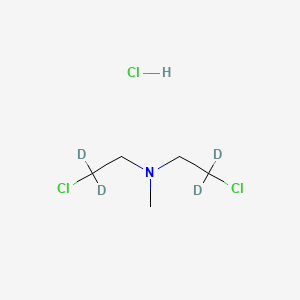
![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)
